molecular formula C49H97N2O6P B3025896 C26:1 Sphingomyelin CAS No. 1448012-56-3

C26:1 Sphingomyelin

Cat. No. B3025896
CAS RN: 1448012-56-3
M. Wt: 841.3 g/mol
InChI Key: YXEXWUZHFGYOHJ-UOJCCMJYSA-N
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Description

C26:1 Sphingomyelin is a naturally occurring sphingolipid that has been found in serum and cell or brain extracts . It has been used as a component of monolayers to study the influence of sphingomyelin acyl chain length on sphingomyelin-sterol interactions .


Synthesis Analysis

Sphingomyelin synthesis is mediated by the sphingomyelin synthase (SMS) family . The synthesis process involves two steps: PE–PLC (phosphatidylethanolamine–phospholipase C) hydrolysis and the subsequent transfer of the phosphoethanolamine moiety to ceramide . The synthesis of complex sphingolipids begins to be diversified through differential addition of fatty acyl chains at the C2-amino group of the dihydrosphingosine/sphingosine backbone through the action of ceramide synthases .


Molecular Structure Analysis

The molecular structure of sphingomyelin has been determined using scattering density profile (SDP) models and reversed-phase HPLC-ESI-MS/MS .

Scientific Research Applications

Cancer Biology and Therapy

Sphingolipids play dual roles in cancer. While some promote cell survival and proliferation, others induce apoptosis and inhibit tumor growth. C26:1 Sphingomyelin’s impact on cancer remains an active area of research. Understanding its role in cell cycle regulation, angiogenesis, and metastasis could inform targeted therapies.

Mechanism of Action

Target of Action

C26:1 Sphingomyelin, also known as SM(d18:1/26:1(17Z)), primarily targets the cell surface, specifically the outer leaflet of the cell membrane . It plays a crucial role in the formation of specialized liquid-ordered domains, commonly referred to as lipid rafts . These lipid rafts are essential for various cellular processes, including signal transduction and membrane trafficking .

Mode of Action

The interaction of C26:1 Sphingomyelin with its targets leads to significant changes in the cell’s biochemical environment. The compound’s synthesis and hydrolysis are implicated in the initiation of carcinogenesis and promotion of metastasis . The sphingomyelin in the cell surface membrane forms an inter- and intra-molecular hydrogen bond network. An excessive tightness of this network can impair cell-cell contact inhibition, inter- and intra-cellular signals, metabolic pathways, and susceptibility to host immune cells and mediators .

Biochemical Pathways

Sphingomyelinase (SMase) enzymes hydrolyze sphingomyelin, releasing ceramide and creating a cascade of bioactive lipids . These lipids include sphingosine and sphingosine-1-phosphate, all of which have specific signaling capacities . In the context of cardiovascular physiology, sphingomyelinase activation occurs in different cell types, including cardiac myocytes, endothelial cells, and vascular smooth muscle cells .

Pharmacokinetics

It is known that sphingomyelin is the most abundant sphingolipid in animal cell membranes , suggesting a wide distribution across different tissues.

Result of Action

The action of C26:1 Sphingomyelin has significant molecular and cellular effects. It is associated with cell proliferation, cell death, and contraction of cardiac and vascular myocytes . Moreover, changes in sphingomyelin content are important in cancer initiation, growth, and immune evasion . Elevated levels of sphingomyelin have been associated with prediabetes susceptibility .

Action Environment

The action, efficacy, and stability of C26:1 Sphingomyelin can be influenced by various environmental factors. For instance, a high-fat diet can stimulate ceramide biosynthesis, which serves as a precursor for various sphingolipids like sphingomyelins . Inflammation can trigger ceramide generation via SMase-catalyzed hydrolysis of sphingomyelins .

Safety and Hazards

The safety and hazards associated with C26:1 Sphingomyelin are not well-documented in the literature .

Future Directions

Dietary sphingomyelin and its metabolites have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat diseases such as obesity, diabetes, and atherosclerosis . This suggests that dietary sphingomyelin and its metabolites are candidates for food additives and functional food development for the prevention and treatment of chronic metabolic diseases in humans .

properties

IUPAC Name

[(E,2S,3R)-2-[[(Z)-hexacos-17-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H97N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-28-29-31-33-35-37-39-41-43-49(53)50-47(46-57-58(54,55)56-45-44-51(3,4)5)48(52)42-40-38-36-34-32-30-19-17-15-13-11-9-7-2/h20-21,40,42,47-48,52H,6-19,22-39,41,43-46H2,1-5H3,(H-,50,53,54,55)/b21-20-,42-40+/t47-,48+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEXWUZHFGYOHJ-UOJCCMJYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H97N2O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

841.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/26:1(17Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013461
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

C26:1 Sphingomyelin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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